molecular formula C8H8ClF3N2O3S B1374230 1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride CAS No. 1432681-14-5

1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1374230
CAS No.: 1432681-14-5
M. Wt: 304.67 g/mol
InChI Key: YQIVOPCJXKIILZ-UHFFFAOYSA-N
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Description

“1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1432681-14-5 . It has a molecular weight of 304.68 and its IUPAC name is 1-methyl-5-{[(2,2,2-trifluoroethyl)amino]carbonyl}-1H-pyrrole-3-sulfonyl chloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H8ClF3N2O3S/c1-14-3-5(18(9,16)17)2-6(14)7(15)13-4-8(10,11)12/h2-3H,4H2,1H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 304.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Catalysis in Organic Synthesis

    • The compound has been explored in the field of organic synthesis. For instance, a related ionic liquid, 1-sulfopyridinium chloride, has been used as a catalyst in the Knoevenagel–Michael reaction, showcasing its potential in facilitating complex organic reactions (Moosavi‐Zare et al., 2013).
  • Anticancer Agent Synthesis

    • Compounds with a similar structure have been synthesized for their potential use as anticancer agents. For example, research has been conducted on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, highlighting the role of such compounds in developing novel treatments for cancer (Redda et al., 2011).
  • Material Science Applications

    • In material science, related compounds have been used in synthesizing novel polymers. For instance, a diamine containing pyridine and trifluoromethylphenyl groups was utilized to create fluorinated polyamides with pyridine and sulfone moieties, demonstrating the application of such compounds in developing new materials with specific properties (Liu et al., 2013).
  • Bioconjugation and Chemical Analysis

    • The compound's family has found use in bioconjugation. For example, research on sulforhodamine sulfonyl chlorides, which are structurally related, has provided insights into conjugate formation with amines, impacting analytical and bioanalytical chemistry (Corrie et al., 2001).
  • Pharmaceutical Synthesis and Antimicrobial Activity

    • Such compounds are integral in pharmaceutical research, particularly in synthesizing novel heterocycles with potential antimicrobial properties. An example includes the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, indicative of the compound's utility in drug discovery (El‐Emary et al., 2002).

Properties

IUPAC Name

1-methyl-5-(2,2,2-trifluoroethylcarbamoyl)pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O3S/c1-14-3-5(18(9,16)17)2-6(14)7(15)13-4-8(10,11)12/h2-3H,4H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVOPCJXKIILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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